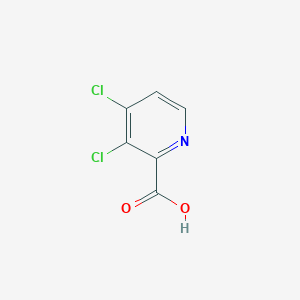

3,4-Dichloropicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMKBLOQNTBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichloropicolinic Acid

CAS Number: 959578-03-1

Introduction

3,4-Dichloropicolinic acid is a halogenated derivative of picolinic acid, a pyridinecarboxylic acid. While its specific isomer, 3,6-dichloropicolinic acid (Clopyralid), is a well-documented herbicide, this compound remains a less-characterized compound, primarily utilized in research and as a potential building block in synthetic chemistry. This guide provides a comprehensive overview of its known properties, potential synthesis pathways, and likely applications, drawing upon data for the compound itself where available, and making informed extrapolations from closely related analogues to offer a predictive framework for researchers and drug development professionals.

Physicochemical Properties

Direct experimental data for this compound is limited. The following table summarizes available and predicted data to provide a baseline for its physical characteristics.

| Property | Value | Source |

| CAS Number | 959578-03-1 | Chemical Supplier Data |

| Molecular Formula | C₆H₃Cl₂NO₂ | - |

| Molecular Weight | 192.00 g/mol | - |

| Boiling Point | 317°C | [1] |

| Density | 1.612 g/cm³ | [1] |

| Flash Point | 145°C | [1] |

| pKa (Predicted) | 1.95 ± 0.25 | [1] |

| Storage Temperature | 2-8°C (under inert gas) | [1] |

Note on Data: Much of the available data is from chemical catalogues and may be predicted rather than experimentally verified. Researchers should confirm these properties through independent analysis.

Synthesis and Purification

Hypothesized Synthesis Workflow: Electrochemical Reduction

Electrochemical synthesis offers a high-yield and cleaner alternative to methods requiring hazardous reagents like hydrazine.[2] The process involves the controlled removal of chlorine atoms from the pyridine ring.

Caption: Hypothesized electrochemical synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for related isomers and should be optimized for the target compound.[2][3]

-

Electrolyte Preparation: Dissolve 3,4,5,6-tetrachloropicolinic acid in an alkaline aqueous solution (e.g., NaOH solution) within an undivided electrolytic cell equipped with a silver cathode.

-

Electrochemical Reduction: Apply a controlled current density to initiate the reductive dechlorination. The process parameters (temperature, electrolyte flow rate, pH) must be carefully monitored to favor the formation of the 3,4-dichloro isomer over other products. The pH may need to be adjusted in stages to control the dechlorination steps.[3]

-

Work-up and Isolation: Upon completion of the reaction (monitored by a technique like HPLC), acidify the reaction mixture with a mineral acid (e.g., HCl). This will precipitate the crude product.

-

Purification: The crude solid can be recovered by filtration. Further purification can be achieved by solvent extraction (e.g., with methylene chloride or ethyl acetate) followed by evaporation of the solvent.[4] The final step would be recrystallization from an appropriate solvent to yield the pure this compound.

Applications and Mechanism of Action

The direct applications of this compound are not well-documented. However, based on its structural similarity to other compounds, its potential can be explored in several areas.

Potential as a Herbicide or Plant Growth Regulator

Many chlorinated picolinic acids, most notably its isomer 3,6-dichloropicolinic acid (clopyralid), are synthetic auxins used as herbicides.[5] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible (typically broadleaf) plants.

It is plausible that this compound could exhibit similar auxin-like activity. The mechanism would likely involve binding to auxin receptors (like TIR1/AFB) in plant cells, triggering downstream gene expression that disrupts normal developmental processes.

Caption: Hypothesized mechanism of action via the auxin signaling pathway.

Intermediate in Chemical Synthesis

As a difunctional molecule (containing both a carboxylic acid and a reactive pyridine ring), this compound can serve as a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The carboxylic acid group can be converted to esters, amides, or acid chlorides, while the chloro-substituents can be displaced via nucleophilic aromatic substitution.

Analytical Methodologies

A robust analytical workflow is crucial for the characterization and quantification of this compound. While specific methods are not published, standard techniques for analyzing similar compounds are applicable.[6]

Caption: A typical analytical workflow for this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) would be the method of choice for both quantification and confirmation.

-

Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile for extraction from solid matrices would be a suitable starting point.[7]

-

Separation: A reversed-phase C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient would likely provide good separation from matrix interferences.

-

Detection: Mass spectrometry in either positive or negative ion mode would offer high sensitivity and selectivity. Multiple Reaction Monitoring (MRM) would be employed for quantification, tracking the transition from the parent ion to specific fragment ions.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure confirmation. The aromatic region of the ¹H NMR spectrum would show two distinct signals for the protons on the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1760-1690 cm⁻¹), and C-Cl stretches in the fingerprint region.[8]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following guidance is based on the hazard profiles of its isomers and related chlorinated aromatic acids.[9][10]

-

Hazard Classification (Anticipated):

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant suit should be worn.[10]

-

Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved particulate respirator.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

First Aid Measures (General)

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[9]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[9]

References

- This cit

-

Safety Data Sheet - 6-(2,4-Dichlorophenyl)picolinic acid. Aaron Chemicals. [Link]

-

Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]

- This cit

- Electrolytic synthesis method for 3,6-dichloropicolinic acid.

- This cit

-

Synthesis of 3,6-dichloropicolinic acid. PrepChem.com. [Link]

-

III Analytical Methods. Environmental Science Center, The University of Tokyo. [Link]

- This cit

- This cit

-

An investigation into the mode of action and selectivity of three 3,6-dichloropicolinic acid. EThOS - British Library. [Link]

- This cit

- This cit

-

Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. This compound CAS#: 959578-03-1 [amp.chemicalbook.com]

- 2. picolinic acid [chemister.ru]

- 3. Pi Chemicals System - PI-50621 4,6-dichloropicolinic acid (88912-25-8) [internal.pipharm.com]

- 4. rsc.org [rsc.org]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5470-22-4|4-Chloropicolinic acid|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloropicolinic Acid

This guide provides a comprehensive technical overview of 3,4-Dichloropicolinic acid, a halogenated pyridine carboxylic acid. While specific literature on the 3,4-isomer is less prevalent than its well-known herbicidal isomer, 3,6-Dichloropicolinic acid (Clopyralid), this document synthesizes available data with established principles of organic chemistry to offer a robust profile for researchers, chemists, and professionals in drug development. We will explore its fundamental properties, propose a logical synthetic route, detail a comprehensive workflow for structural elucidation, and discuss its potential reactivity and handling protocols.

Core Physicochemical Properties

This compound is a solid organic compound featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group. These functional groups dictate its physical and chemical behavior, including its acidity, solubility, and reactivity. The precise arrangement of substituents distinguishes it from other isomers and is critical to its unique properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 959578-03-1 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | N/A |

| Molecular Weight | 192.00 g/mol | [2] |

| Boiling Point | 317°C | [1] |

| Density | 1.612 g/cm³ | [1] |

| Flash Point | 145°C | [1] |

| pKa | 1.95 ± 0.25 (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes to dichloropicolinic acids exist, a common and effective strategy involves the hydrolysis of a corresponding picolinonitrile precursor. This approach is advantageous due to the relative stability of the nitrile group under various reaction conditions and its clean conversion to a carboxylic acid. The proposed synthesis begins with the commercially available 3,4-dichloropicolinonitrile.

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid. This pathway is often efficient for electron-poor nitriles.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

-

Rationale: Concentrated sulfuric acid is chosen as the hydrolysis agent due to its efficacy in converting stable aromatic nitriles to carboxylic acids. The high temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The workup procedure is designed to precipitate the organic acid product upon dilution, separating it from the inorganic acid catalyst.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3,4-dichloropicolinonitrile (1.0 eq).

-

Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 volumes) to the nitrile with stirring. The mixture may generate heat.

-

Hydrolysis: Heat the reaction mixture to approximately 80-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly and carefully over a beaker of crushed ice with vigorous stirring. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove residual acid.

-

Purification: Dry the crude product. For enhanced purity, perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures unambiguous structural verification and quality control.

Caption: A comprehensive analytical workflow for structural confirmation.

Mass Spectrometry (MS)

-

Expected Results: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal the molecular ion (M⁺) or pseudomolecular ion ([M-H]⁻ or [M+H]⁺). A key diagnostic feature is the isotopic pattern arising from the two chlorine atoms. The M, M+2, and M+4 peaks should appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

-

Exact Mass: 190.95408 Da.[2]

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is expected to be dominated by signals from the carboxylic acid and the aromatic ring.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Broad stretch, characteristic of a carboxylic acid dimer. |

| ~1700 | C=O | Strong, sharp stretch from the carboxylic acid carbonyl group. |

| 1550-1600 | C=C / C=N | Aromatic ring stretching vibrations. |

| ~1200-1300 | C-O | Stretch associated with the carboxylic acid. |

| 700-850 | C-Cl | Stretching vibrations for the two carbon-chlorine bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most detailed structural information, confirming the specific 3,4-dichloro substitution pattern by analyzing the chemical shifts and coupling of the two remaining protons on the pyridine ring.

-

¹H NMR (in DMSO-d₆):

-

δ ~8.6 ppm (doublet, 1H): This signal corresponds to the proton at the C6 position. It is adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It will appear as a doublet due to coupling with the proton at C5.

-

δ ~8.0 ppm (doublet, 1H): This signal corresponds to the proton at the C5 position. It will be a doublet due to coupling with the proton at C6.

-

δ ~13-14 ppm (broad singlet, 1H): This very downfield and broad signal is characteristic of the acidic carboxylic acid proton.

-

-

¹³C NMR (in DMSO-d₆):

-

Six distinct signals are expected, one for each carbon atom in the molecule.

-

~165 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~120-155 ppm: Six signals corresponding to the pyridine ring carbons. The carbons directly attached to chlorine (C3, C4) and nitrogen (C2, C6) will have characteristic shifts influenced by these electronegative atoms.

-

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its two primary functional regions: the carboxylic acid and the dichloropyridine ring.

-

Carboxylic Acid Group: This group undergoes typical reactions such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Formation: Activation with coupling reagents (e.g., DCC, EDC) followed by reaction with amines to form amides. This is a cornerstone reaction in medicinal chemistry for building larger molecules.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Dichloropyridine Ring: The pyridine ring is electron-deficient, and the two chlorine atoms are subject to nucleophilic aromatic substitution (SₙAr). However, these reactions often require harsh conditions (high temperature/pressure) or activation by strongly electron-withdrawing groups. The chlorine at the 4-position is generally more susceptible to substitution than the one at the 3-position.

Given its structure, this compound is a valuable building block for synthesizing more complex molecules. Its derivatives could be investigated as potential herbicides, fungicides, or as scaffolds in the development of novel pharmaceuticals.

Safety, Handling, and Storage

As with any halogenated aromatic acid, proper safety precautions are essential.

-

Hazard Statements: Based on related compounds, this compound should be considered harmful if swallowed, capable of causing serious eye damage, and potentially causing skin and respiratory irritation.[3] It may also be toxic to aquatic life.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

-

Handling: Avoid creating dust.[4] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

MATERIAL SAFETY DATA SHEET . Greenbook.net. Available at: [Link]

-

Synthesis of 3, 6-dichloropicolinic acid . ResearchGate. Available at: [Link]

- US Patent 4087431A - Preparation of 3,6-dichloropicolinic acid. Google Patents.

-

3,5-Dichloro-2-pyridinecarboxylic acid . PubChem. Available at: [Link]

- CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid. Google Patents.

- US20230286918A1 - Manufacturing process for 3,5-dichloropicolinonitrile for synthesis of vadadustat. Google Patents.

- CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. Google Patents.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. Available at: [Link]

-

Spectroscopy worked example combining IR, MS and NMR . YouTube. Available at: [Link]

- CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile. Google Patents.

Sources

An In-depth Technical Guide to 3,4-Dichloropicolinic Acid: Molecular Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3,4-Dichloropicolinic acid, a halogenated derivative of picolinic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and materials science who are interested in the chemical properties, synthesis, and potential applications of this molecule. Given the limited direct experimental data available in public literature for this specific isomer, this guide synthesizes information from closely related analogues and employs predictive methodologies to offer a robust scientific profile.

Molecular Structure and Chemical Identity

This compound is a pyridine carboxylic acid characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and chlorine atoms at the 3- and 4-positions.

Systematic Information:

| Identifier | Value | Source |

| IUPAC Name | 3,4-Dichloropyridine-2-carboxylic acid | - |

| CAS Number | 959578-03-1 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | - |

| Molecular Weight | 192.00 g/mol | [2] |

| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)O)Cl)Cl | - |

| InChI Key | JYKZCYLZWZCQFP-UHFFFAOYSA-N | [2] |

Structural Diagram:

Caption: Proposed synthesis of this compound via oxidation.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3,4-dichloro-2-methylpyridine (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise at a controlled temperature (e.g., 80-90 °C).

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess KMnO₄ is quenched with a suitable reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is filtered off.

-

Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product. The solid this compound is then collected by filtration, washed with cold water, and dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Carboxylation of 3,4-Dichloropyridine

This route involves the direct introduction of a carboxylic acid group onto the pyridine ring.

-

Directed Ortho-Metalation: Treatment of 3,4-dichloropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) can lead to deprotonation at the C2 position, which is activated by the pyridine nitrogen.

-

Carboxylation: The resulting lithiated intermediate is then quenched with carbon dioxide (dry ice or CO₂ gas) to form the corresponding carboxylate salt.

-

Acidification: Subsequent acidification of the reaction mixture yields this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-withdrawing chlorine atoms, the pyridine nitrogen, and the carboxylic acid group.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and chlorine atoms. However, it is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitrogen and chlorine substituents. The chlorine atoms can be displaced by various nucleophiles under appropriate conditions.

Spectroscopic Profile (Predicted)

As experimental spectra are not widely available, the following are predictions based on established principles of spectroscopy and data from analogous molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~8.5-8.7 | Doublet | H-6 | The proton at the 6-position is adjacent to the electron-withdrawing nitrogen atom, leading to a downfield shift. |

| ~7.8-8.0 | Doublet | H-5 | The proton at the 5-position will be upfield relative to H-6. |

The coupling constant between H-5 and H-6 is expected to be in the range of 5-6 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165-170 | C=O | Typical chemical shift for a carboxylic acid carbon. |

| ~150-155 | C-2 | Carbon attached to the carboxylic acid group and adjacent to the nitrogen. |

| ~148-152 | C-6 | Carbon adjacent to the nitrogen. |

| ~140-145 | C-4 | Carbon attached to a chlorine atom. |

| ~135-140 | C-3 | Carbon attached to a chlorine atom. |

| ~125-130 | C-5 | Carbon atom between two other carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~1700-1725 | C=O stretch (carboxylic acid) | Strong |

| ~1600, ~1470 | C=C and C=N stretching (pyridine ring) | Medium |

| ~1200-1300 | C-O stretch | Medium |

| ~700-850 | C-Cl stretch | Strong |

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak.

| m/z | Interpretation |

| 191/193/195 | Molecular ion ([M]⁺) showing the characteristic isotopic pattern for two chlorine atoms. |

| 146/148/150 | Fragment ion corresponding to the loss of the carboxyl group ([M-COOH]⁺). |

Potential Applications

While specific applications for this compound are not extensively documented, its structural similarity to other biologically active picolinic acids suggests potential utility in several areas.

Agrochemicals

Picolinic acid derivatives are a well-established class of herbicides. [3][4][5]They often act as synthetic auxins, disrupting plant growth. This compound could be investigated for its herbicidal properties, potentially offering a different spectrum of weed control or improved efficacy compared to existing compounds.

Pharmaceuticals

The picolinic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drug candidates and approved drugs. [6][7]Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific substitution pattern of this compound could lead to novel interactions with biological targets, making it a valuable building block for the synthesis of new therapeutic agents. [8][9]

Materials Science

The ability of picolinic acids to chelate metal ions makes them useful in coordination chemistry and materials science. [10]this compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with unique electronic or catalytic properties.

Safety and Handling

A formal safety data sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar compounds like other dichloropicolinic acid isomers and dichlorobenzoic acids, the following precautions should be taken:

-

Hazard Classification (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [11][12]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Disclaimer: This information is based on predictions and data from related compounds. A comprehensive risk assessment should be conducted before handling this chemical.

Conclusion

This compound is a molecule with significant potential in various scientific and industrial fields. While direct experimental data is currently limited, this guide provides a thorough overview of its predicted properties, plausible synthetic routes, and potential applications based on sound chemical principles and data from analogous structures. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility.

References

- Marzi, E., Bigi, A., & Schlosser, M. (2001). The Regioselective Synthesis of Polychloropyridines. European Journal of Organic Chemistry, 2001(7), 1371-1376.

-

Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

- Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692.

- Yang, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(1), 1.

-

ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... [Link]

- Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25.

-

ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. [Link]

- Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.

-

PubMed. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. [Link]

- Google Patents. (n.d.). CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.

-

PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

-

ResearchGate. (n.d.). Calculated and experimental Infrared spectra of 3,4-PDCA molecule. [Link]

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Polish Journal of Chemistry. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.

- The Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells.

-

PrepChem.com. (n.d.). Synthesis of picolinic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,6-Dichloropicolinic acid. [Link]

- Google Patents. (n.d.).

-

PubMed Central. (n.d.). Methyl 4,6-dichloropyridine-3-carboxylate. [Link]

-

ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemaxon. (n.d.). NMR Predictor. [Link]

- ResearchGate. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.

-

Cheminfo.org. (n.d.). IR spectra prediction. [Link]

-

RHENIUM BIO SCIENCE. (n.d.). This compound 95%. [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. [Link]

-

PubMed Central. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

-

NIST WebBook. (n.d.). 3,4-Dichlorophenylacetic acid. [Link]

- ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.

-

PubChem. (n.d.). 3,4-Dichlorobenzoic acid. [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. [Link]

-

PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

-

PubMed Central. (n.d.). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]

-

PubChem. (n.d.). 3,4-Dichlorobutanoic acid. [Link]

-

OPUS at UTS. (2023). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. [Link]

-

PubMed Central. (2024). PS2MS: A Deep Learning-Based Prediction System for Identifying New Psychoactive Substances Using Mass Spectrometry. [Link]

-

NIST WebBook. (n.d.). 3,4-Dichlorophenylacetic acid. [Link]

Sources

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. 2-METHYL-3,4-DICHLOROPYRIDINE N-OXIDE CAS#: 108004-98-4 [amp.chemicalbook.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. public.pensoft.net [public.pensoft.net]

- 9. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4,6-Dichloropicolinic acid | 88912-25-8 [sigmaaldrich.com]

- 12. 2,6-Dichloropyridine-3-carboxylic acid 97 38496-18-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloropicolinic Acid

Introduction

3,4-Dichloropicolinic acid is a vital heterocyclic compound that serves as a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique substitution pattern on the pyridine ring imparts specific biological activities and chemical properties, making it a valuable intermediate for researchers and professionals in drug development and crop protection. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the available routes to empower researchers in their synthetic endeavors. The synthesis of dichlorinated picolinic acids presents unique challenges due to the electron-deficient nature of the pyridine ring, which often requires strategic and sometimes harsh reaction conditions for functionalization.

Primary Synthetic Pathways

Two principal synthetic routes have been identified and are detailed below. These pathways commence from readily available starting materials and employ established chemical transformations.

Pathway 1: Oxidation of 3,4-Dichloro-2-methylpyridine

This pathway is a robust and logical approach that involves two key transformations: the synthesis of the dichlorinated picoline precursor followed by its oxidation to the target carboxylic acid.

Step 1: Synthesis of 3,4-Dichloro-2-methylpyridine from 4-Amino-2-picoline

The initial step focuses on the introduction of the two chlorine atoms onto the picoline ring, starting from 4-amino-2-picoline. This transformation is achieved through a Sandmeyer-type reaction sequence. The amino group is first diazotized and subsequently replaced by a chlorine atom, followed by another chlorination step.

-

Reaction Scheme: 4-Amino-2-picoline → 4-Amino-3-chloro-2-methylpyridine → 3,4-Dichloro-2-methylpyridine

-

Mechanistic Insights: The first chlorination occurs via electrophilic aromatic substitution, directed by the activating amino group. The subsequent diazotization of the amino group and its replacement with chlorine via a Sandmeyer reaction is a well-established method for introducing halogens onto aromatic rings.

Step 2: Oxidation of 3,4-Dichloro-2-methylpyridine to this compound

The final step involves the oxidation of the methyl group of 3,4-dichloro-2-methylpyridine to a carboxylic acid. This is a common transformation for alkylpyridines and can be achieved using strong oxidizing agents.

-

Reaction Scheme: 3,4-Dichloro-2-methylpyridine → this compound

-

Mechanistic Insights: The oxidation of the benzylic methyl group is typically initiated by abstraction of a hydrogen atom, leading to the formation of a radical intermediate. This intermediate is then further oxidized to the carboxylic acid. The reaction is often carried out in an acidic medium to enhance the reactivity of the oxidizing agent.

Pathway 2: Ammoxidation of 3,4-Dichloro-2-methylpyridine followed by Hydrolysis

An alternative and industrially relevant approach involves the conversion of the methyl group to a nitrile, which is then hydrolyzed to the carboxylic acid.

Step 1: Ammoxidation of 3,4-Dichloro-2-methylpyridine to 3,4-Dichloro-2-cyanopyridine

Ammoxidation is a vapor-phase catalytic reaction that converts a methyl group on an aromatic ring to a nitrile group using ammonia and oxygen[1]. This process is widely used in the industrial production of cyanopyridines[2].

-

Reaction Scheme: 3,4-Dichloro-2-methylpyridine + NH₃ + O₂ → 3,4-Dichloro-2-cyanopyridine + H₂O

-

Mechanistic Insights: The reaction proceeds over a solid-state catalyst, typically a mixture of metal oxides, at high temperatures. The methyl group is activated on the catalyst surface and undergoes a series of oxidative steps involving ammonia to form the nitrile.

Step 2: Hydrolysis of 3,4-Dichloro-2-cyanopyridine to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Reaction Scheme: 3,4-Dichloro-2-cyanopyridine + 2H₂O → this compound + NH₃

-

Mechanistic Insights: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ion directly attacks the nitrile carbon. In both cases, a carboxamide intermediate is formed, which is then further hydrolyzed to the carboxylic acid[3][4].

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.

Protocol for Pathway 1

Step 1: Synthesis of 3,4-Dichloro-2-methylpyridine

This protocol is adapted from a procedure described in the Journal of Medicinal Chemistry.

-

Chlorination of 4-Amino-2-picoline: To a solution of 4-amino-2-picoline in concentrated sulfuric acid, chlorine gas is bubbled through at 0°C for 2 hours. The reaction mixture is then carefully poured onto ice and neutralized with a base to precipitate the 4-amino-3-chloro-2-methylpyridine.

-

Diazotization and Sandmeyer Reaction: The resulting 4-amino-3-chloro-2-methylpyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. This diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid. The mixture is stirred at 25°C for 2 hours. The product, 3,4-dichloro-2-methylpyridine, is then extracted with an organic solvent, and the solvent is removed under reduced pressure.

Step 2: Oxidation of 3,4-Dichloro-2-methylpyridine

This is a general procedure for the oxidation of alkylpyridines using potassium permanganate[5][6].

-

To a solution of 3,4-dichloro-2-methylpyridine in water, potassium permanganate is added portion-wise while heating the mixture.

-

The reaction is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

The hot solution is filtered to remove the manganese dioxide byproduct.

-

The filtrate is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2.5 to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried.

Protocol for Pathway 2

Step 1: Ammoxidation of 3,4-Dichloro-2-methylpyridine

This is a general industrial process for the ammoxidation of picolines[1][2].

-

A vaporized stream of 3,4-dichloro-2-methylpyridine, ammonia, and air is passed over a heated, fixed-bed catalyst (e.g., a mixture of vanadium and molybdenum oxides).

-

The reaction temperature is maintained in the range of 350-450°C.

-

The product stream is cooled to condense the 3,4-dichloro-2-cyanopyridine, which is then collected.

Step 2: Hydrolysis of 3,4-Dichloro-2-cyanopyridine

This is a standard procedure for the hydrolysis of cyanopyridines[3][4].

-

A mixture of 3,4-dichloro-2-cyanopyridine and an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is heated to reflux.

-

The reaction is monitored until the nitrile is fully converted to the carboxylic acid.

-

If basic hydrolysis is used, the reaction mixture is acidified to precipitate the this compound.

-

The product is collected by filtration, washed, and dried.

Data Presentation

| Parameter | Pathway 1: Oxidation | Pathway 2: Ammoxidation/Hydrolysis |

| Starting Material | 4-Amino-2-picoline | 3,4-Dichloro-2-methylpyridine |

| Key Intermediates | 3,4-Dichloro-2-methylpyridine | 3,4-Dichloro-2-cyanopyridine |

| Reagents | Cl₂, NaNO₂, CuCl, KMnO₄ | NH₃, O₂, H₂O (acid or base) |

| Reaction Conditions | Low to moderate temperatures for chlorination; elevated temperatures for oxidation | High temperatures for ammoxidation; elevated temperatures for hydrolysis |

| Advantages | Utilizes well-established laboratory-scale reactions. | Potentially more cost-effective and scalable for industrial production. |

| Disadvantages | Use of hazardous reagents like chlorine gas and strong oxidants. | Requires specialized high-temperature and pressure equipment for ammoxidation. |

Visualization of Synthetic Pathways

Pathway 1: Oxidation of 3,4-Dichloro-2-methylpyridine

Caption: Synthesis of this compound via oxidation.

Pathway 2: Ammoxidation and Hydrolysis

Caption: Synthesis via ammoxidation and subsequent hydrolysis.

Conclusion

The synthesis of this compound can be effectively achieved through at least two viable pathways. The choice between the oxidation of 3,4-dichloro-2-methylpyridine and the ammoxidation/hydrolysis route will depend on the scale of the synthesis, the available equipment, and safety considerations. The oxidation pathway is well-suited for laboratory-scale synthesis, employing classical organic reactions. In contrast, the ammoxidation route offers a more direct and potentially more economical approach for large-scale industrial production. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important heterocyclic building block.

References

-

Zhang, J., et al. (2010). Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]

- SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google Patents. (n.d.).

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents. (n.d.).

- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).

- Yen, C., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.

-

Wikipedia. (2023). Ammoxidation. In Wikipedia. Retrieved from [Link]

- US2748138A - Oxidation of mixed tar bases - Google Patents. (n.d.).

- Wang, D., et al. (2018). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 23(11), 2849.

- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents. (n.d.).

- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents. (n.d.).

- Yugay, O., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian ChemTech Journal, 6(2), 127-131.

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

- Behera, R., & Behera, P. K. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Tetrahedron, 64(43), 9771-9799.

-

Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]

Sources

- 1. Ammoxidation - Wikipedia [en.wikipedia.org]

- 2. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

starting materials for 3,4-Dichloropicolinic acid synthesis

An In-depth Technical Guide to the Synthesis of 3,4-Dichloropicolinic Acid: Core Starting Materials and Strategic Approaches

Abstract

This compound is a pyridine carboxylic acid derivative of significant interest in agrochemical and pharmaceutical research. Its synthesis requires precise control over the introduction of functional groups onto the pyridine ring. This technical guide provides an in-depth analysis of the primary and most viable synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind key experimental choices. We will dissect the multi-step synthesis starting from 4-amino-2-picoline, covering chlorination, diazotization, and oxidation, and provide detailed, actionable protocols for researchers and process development scientists.

Introduction: The Strategic Importance of this compound

Picolinic acids, particularly those substituted with halogens, are foundational building blocks in modern chemistry. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that makes it a valuable intermediate. The primary challenge in its synthesis lies in achieving the desired 3,4-dichloro regiochemistry on the pyridine ring while concurrently establishing the carboxylic acid at the 2-position. A successful synthesis hinges on a logical sequence of reactions that leverages directing group effects and robust chemical transformations. This guide focuses on the most practical and well-documented pathway, which begins with an accessible, commercially available starting material and proceeds through well-understood chemical transformations.

The Picoline Oxidation Pathway: A Preferred Route

The most logical and field-proven approach to synthesizing this compound involves a multi-step process starting from a substituted 2-picoline. This strategy can be summarized as follows:

-

Establish the Substitution Pattern: Start with a precursor that allows for regioselective introduction of the chlorine atoms.

-

Intermediate Formation: Synthesize the key intermediate, 3,4-dichloro-2-methylpyridine.

-

Final Oxidation: Oxidize the methyl group at the 2-position to the corresponding carboxylic acid.

This pathway is favored due to the high yields and purity achievable at each step, as well as the commercial availability of the initial starting materials.

Core Starting Material: 4-Amino-2-picoline

The synthesis begins with 4-amino-2-picoline. This starting material is strategically ideal for several reasons:

-

Directing Effects: The amino group at the 4-position is a powerful ortho-, para-director for electrophilic aromatic substitution. However, its primary utility here is in facilitating a two-step sequence: chlorination at the ortho position (C3) followed by a Sandmeyer reaction to replace the amino group itself with a second chlorine atom.

-

Commercial Availability: 4-Amino-2-picoline is readily available from major chemical suppliers, making it a cost-effective starting point for both laboratory-scale and larger-scale synthesis.

-

Inherent Functionality: It already contains the C2-methyl group, which serves as the precursor to the final picolinic acid functionality.

The overall workflow starting from 4-amino-2-picoline is visualized below.

Caption: Synthetic workflow for this compound.

Synthesis of the Key Intermediate: 3,4-Dichloro-2-methylpyridine

The conversion of 4-amino-2-picoline into 3,4-dichloro-2-methylpyridine is a two-stage process that demonstrates classic pyridine chemistry.[1]

Stage 1: Ortho-Chlorination

The first step is the chlorination of 4-amino-2-picoline to yield 4-amino-3-chloro-2-methylpyridine.

-

Causality: The reaction is typically performed in a strong acid like sulfuric acid. The amino group is protonated to form an ammonium salt, which is a deactivating meta-director. However, a small equilibrium concentration of the free amine remains. This free amine is a potent activating ortho-, para-director. Chlorination occurs ortho to the powerful amino-directing group at the C3 position.

Stage 2: Diazotization and Sandmeyer Reaction

The second stage involves the conversion of the 4-amino group to a chlorine atom via a Sandmeyer reaction.

-

Causality: The amino group is first converted into a diazonium salt using sodium nitrite (NaNO2) in the presence of a strong acid (e.g., concentrated HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. This diazonium salt is an excellent leaving group (N2 gas). The subsequent introduction of a copper(I) chloride catalyst facilitates the replacement of the diazonium group with a chloride ion to yield the desired 3,4-dichloro-2-methylpyridine.[1] This two-step sequence is a highly reliable method for introducing a halogen at a position previously occupied by an amino group.

Experimental Protocol: Synthesis of 3,4-Dichloro-2-methylpyridine[1]

Reagents and Equipment:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Amino-2-picoline | 108.14 | User-defined | X | Starting Material |

| Sulfuric Acid (conc.) | 98.08 | ~ | ~ | Solvent/Catalyst |

| Chlorine Gas (Cl2) | 70.90 | ~ | ~ | Chlorinating Agent |

| Sodium Nitrite (NaNO2) | 69.00 | ~1.1X | 1.1X | Diazotizing Agent |

| Hydrochloric Acid (conc.) | 36.46 | ~ | ~ | Acid for Diazotization |

| Copper(I) Chloride (CuCl) | 98.99 | Catalytic | ~ | Sandmeyer Catalyst |

| Ice | 18.02 | Ample | ~ | For temperature control |

| Sodium Hydroxide | 40.00 | As needed | ~ | For neutralization |

| Organic Solvent | ~ | As needed | ~ | For extraction (e.g., CH2Cl2) |

Procedure:

-

Chlorination:

-

In a reaction vessel equipped for gas dispersion and cooling, dissolve 4-amino-2-picoline in concentrated sulfuric acid at 0 °C.

-

Bubble chlorine gas through the solution while maintaining the temperature at 0 °C for approximately 2 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the formation of 4-amino-3-chloro-2-methylpyridine.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide to precipitate the product.

-

Filter, wash the solid with cold water, and dry to obtain 4-amino-3-chloro-2-methylpyridine. A reported yield for this step is approximately 64%.[1]

-

-

Sandmeyer Reaction:

-

Prepare a solution of concentrated hydrochloric acid and cool to 0-5 °C.

-

Suspend the 4-amino-3-chloro-2-methylpyridine from the previous step in the cold acid.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO2), keeping the temperature strictly between 0 and 5 °C. Stir for 1 hour.

-

In a separate vessel, prepare a solution or suspension of CuCl in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N2 gas will be observed.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Extract the product with an organic solvent (e.g., methylene chloride), wash the organic layer, dry over magnesium sulfate, and evaporate the solvent to yield 3,4-dichloro-2-methylpyridine. This step typically proceeds with high yield (approx. 96%).[1]

-

Final Transformation: Oxidation of the 2-Methyl Group

The final step is the oxidation of the methyl group of 3,4-dichloro-2-methylpyridine to a carboxylic acid.

-

Causality: The pyridine ring is electron-deficient, and the presence of two electron-withdrawing chlorine atoms makes the methyl group particularly resistant to oxidation. Therefore, strong oxidizing agents and often elevated temperatures are required. Common choices include potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium.[2][3] The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated during acidic workup to yield the final this compound.

Experimental Protocol: Oxidation to this compound

Reagents and Equipment:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3,4-Dichloro-2-methylpyridine | 162.02 | User-defined | Y | Starting Intermediate |

| Potassium Permanganate (KMnO4) | 158.03 | ~3-4Y | 3-4Y | Oxidizing Agent |

| Sulfuric Acid (dilute) | 98.08 | As needed | ~ | Solvent/Medium |

| Sodium Bisulfite (NaHSO3) | 104.06 | As needed | ~ | To quench excess KMnO4 |

| Hydrochloric Acid (conc.) | 36.46 | As needed | ~ | For product precipitation |

Procedure:

-

Oxidation Reaction:

-

Suspend 3,4-dichloro-2-methylpyridine in a dilute aqueous solution of sulfuric acid.

-

Heat the mixture to reflux (approx. 100-110 °C).

-

Slowly and portion-wise, add solid potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

-

Continue the addition and maintain reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material. A persistent purple color indicates an excess of KMnO4.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.

-

Filter the mixture to remove any remaining inorganic salts.

-

Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The final product, this compound, will precipitate as a white or off-white solid.

-

Collect the solid by filtration, wash with a small amount of ice-cold water, and dry under vacuum to obtain the pure product.

-

Alternative Synthetic Considerations

While the picoline oxidation route is the most direct, other strategies exist, though they are often more complex or utilize less accessible starting materials.

-

From Polychlorinated Pyridines: It is theoretically possible to start with a more heavily chlorinated pyridine, such as pentachloropyridine, and selectively remove chlorine atoms. For instance, the synthesis of 3,6-dichloropicolinic acid can be achieved via electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid.[4][5] A similar approach for the 3,4-isomer would require a highly selective dechlorination method, which can be challenging to control.

-

De Novo Ring Synthesis: Building the substituted pyridine ring from acyclic precursors is another possibility, but these routes are typically longer, lower-yielding, and not preferred for this specific target unless specialized precursors are readily available.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a well-planned, three-step sequence starting from 4-amino-2-picoline. This starting material provides the necessary functionality to direct chlorination and subsequently form the key intermediate, 3,4-dichloro-2-methylpyridine, via a Sandmeyer reaction. The final, robust oxidation of the methyl group yields the target acid. This pathway represents a scalable and logical approach, grounded in fundamental principles of aromatic and heterocyclic chemistry, making it the preferred method for researchers and developers in the field.

References

- ResearchGate. Synthesis of 3,6-dichloropicolinic acid. Available at: [Link]

- Google Patents. US4087431A - Preparation of 3,6-dichloropicolinic acid.

- PrepChem.com. Synthesis of 3,6-dichloropicolinic acid. Available at: [Link]

- IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available at: [Link]

- Google Patents. CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.

- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Available at: [Link]

- Google Patents. A kind of synthesis of picoline of 2 amino 4 and its purification process.

- Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

Sources

- 1. 3,4-Dichloro-2-Picoline synthesis - chemicalbook [chemicalbook.com]

- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

Determining the Solubility of 3,4-Dichloropicolinic Acid in Organic Solvents: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 3,4-Dichloropicolinic acid in organic solvents. Given the limited publicly available quantitative solubility data for this specific isomer, this document focuses on the fundamental principles governing solubility and provides detailed, field-proven methodologies for its experimental determination.

Introduction to this compound and the Importance of Solubility

This compound is a halogenated derivative of picolinic acid, a pyridinecarboxylic acid. Its chemical structure, characterized by a pyridine ring with two chlorine substituents and a carboxylic acid group, dictates its physicochemical properties, including its solubility in various media.

Solubility is a critical parameter in numerous scientific and industrial applications, including:

-

Drug Development: Affects bioavailability, formulation, and dosage form design.

-

Chemical Synthesis: Influences reaction kinetics, purification, and crystallization processes.

-

Agrochemicals: Determines the efficacy and environmental fate of active ingredients.

Understanding the solubility of this compound in a range of organic solvents is therefore essential for its effective application and development.

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1] The interplay of intermolecular forces between the solute and solvent molecules determines the extent of dissolution. For this compound, the key structural features influencing its solubility are:

-

Pyridine Ring: A heterocyclic aromatic ring that can participate in π-π stacking interactions.

-

Carboxylic Acid Group: Capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

-

Chlorine Substituents: These electron-withdrawing groups increase the molecule's polarity and can participate in dipole-dipole interactions.

The overall solubility of this compound in a given organic solvent will be a balance of these interactions against the energy required to overcome the crystal lattice forces of the solid compound.

A study on the parent compound, picolinic acid, demonstrated its high solubility in polar protic solvents like water and ethanol, and lower solubility in a polar aprotic solvent like acetonitrile.[2][3][4] This suggests that hydrogen bonding plays a crucial role in the solubilization of picolinic acid and its derivatives. We can infer a similar trend for this compound, with expected higher solubility in polar, hydrogen-bond-donating and -accepting solvents.

Experimental Determination of Solubility

Due to the absence of readily available quantitative data, experimental determination is necessary. The Equilibrium Solubility Method (also known as the shake-flask method) is a widely accepted and reliable technique for this purpose.[5][6][7]

General Workflow for Equilibrium Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound in a single organic solvent. The experiment should be performed in triplicate for each solvent.

Materials:

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled incubator/shaker

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[1]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.

-

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents or under various conditions, high-throughput methods can be employed.[8][9][10][11][12] These methods often utilize smaller sample sizes and automated liquid handling. Laser nephelometry, which measures light scattering from precipitated particles, is one such HTS technique that can provide a rapid assessment of solubility.[10]

Expected Solubility Trends

Based on the principles of "like dissolves like" and data from related compounds, the following solubility trends for this compound in common organic solvents can be anticipated:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group and interacting with the polar pyridine ring. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions. Solvents like DMSO are strong hydrogen bond acceptors. |

| Nonpolar | Hexane, Toluene | Low | Limited ability to interact with the polar functional groups of this compound. |

Conclusion

References

- Development of a high-throughput solubility screening assay for use in antibody discovery.

- Equilibrium Solubility Assays Protocol - AxisPharm.

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications.

- Experiment: Solubility of Organic & Inorganic Compounds.

- A High Throughput Solubility Assay For Drug Discovery | PDF - Scribd.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

-

Full article: Development of a high-throughput solubility screening assay for use in antibody discovery - Taylor & Francis Online. Available at: [Link]

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds.

-

Solubility and Crystallization Studies of Picolinic Acid - MDPI. Available at: [Link]

- Solubility and Crystallization Studies of Picolinic Acid - MDPI.

-

(PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations - SciSpace. Available at: [Link]

- Solubility and Crystallization Studies of Picolinic Acid - ULisboa Research Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]

- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. tandfonline.com [tandfonline.com]

Unveiling the Bio-Potential of 3,4-Dichloropicolinic Acid: A Technical Guide for Researchers

This technical guide delves into the potential biological activities of 3,4-Dichloropicolinic acid. While direct empirical data for this specific isomer is limited in publicly accessible literature, a robust predictive framework can be constructed based on the well-documented activities of its structural analogs. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated biological effects, the underlying mechanisms of action, and a detailed roadmap for empirical validation.

The Picolinic Acid Backbone: A Privileged Scaffold in Agrochemistry

Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides.[1] Compounds such as picloram, clopyralid, and the more recent arylpicolinates like halauxifen-methyl and florpyrauxifen-benzyl have demonstrated potent and selective herbicidal activity, particularly against broadleaf weeds.[2][3] The core mechanism of these molecules lies in their ability to mimic the natural plant hormone auxin, leading to uncontrolled and unsustainable growth that ultimately results in plant death.

The herbicidal efficacy of picolinic acid derivatives is highly dependent on the substitution pattern on the pyridine ring. The position of chlorine atoms, as seen in various dichloropicolinic acid isomers, significantly influences the molecule's interaction with its biological target. For instance, 3,6-Dichloropicolinic acid (clopyralid) is a widely used herbicide, highlighting the importance of the chlorine substituents in conferring biological activity.[4][5]

Predicted Biological Activity of this compound

Based on the extensive research on its isomers and other picolinic acid derivatives, the primary biological activity of this compound is predicted to be that of a synthetic auxin , exhibiting both herbicidal and plant growth regulatory effects.

Herbicidal Activity

The dichlorinated pyridine core of this compound strongly suggests its potential as a herbicide. It is anticipated to be most effective against broadleaf (dicotyledonous) weeds, with grasses (monocotyledonous plants) showing a higher degree of tolerance.[1] This selectivity is a hallmark of many synthetic auxin herbicides. The herbicidal action is expected to manifest as uncontrolled cell division and elongation, leading to characteristic symptoms such as leaf and stem curling, epinasty, and eventual tissue necrosis.

Plant Growth Regulation

At lower concentrations, synthetic auxins can act as plant growth regulators, influencing a variety of developmental processes.[6] It is plausible that this compound could be used to modulate plant growth, including:

-

Apical Dominance: Influencing the growth of the main stem over lateral branches.

-

Rooting: Promoting the formation of adventitious roots.

-

Fruit Development: Affecting fruit set, size, and ripening.

The specific effects and optimal concentration ranges for these activities would require empirical determination.

Proposed Mechanism of Action: The Synthetic Auxin Pathway

The most probable mechanism of action for this compound is its interaction with the auxin signaling pathway in plants. This pathway is initiated by the binding of auxin (or a synthetic mimic) to a receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-Box (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes involved in cell elongation, division, and differentiation. The continuous activation of this pathway by a synthetic auxin like this compound results in the uncontrolled growth that is characteristic of herbicidal activity.

Below is a diagram illustrating the proposed signaling pathway:

Caption: Proposed mechanism of action for this compound via the auxin signaling pathway.

Experimental Workflow for Biological Activity Characterization

A systematic approach is required to empirically validate the predicted biological activities of this compound. The following experimental workflow is proposed:

In Vitro and In Planta Screening

-

Seed Germination and Root Elongation Assay: This initial screen provides a rapid assessment of phytotoxicity. Seeds of model plants (e.g., Arabidopsis thaliana, cress) and relevant weed species are germinated on media containing a range of concentrations of this compound. Inhibition of root growth is a sensitive indicator of auxin-like activity.

-

Whole Plant Dose-Response Assay: A more comprehensive evaluation involves treating whole plants (both crop and weed species) with varying doses of the compound. This allows for the determination of the effective dose for herbicidal activity and the observation of specific symptomology.

-

Species Selectivity Assay: To assess its potential as a selective herbicide, a panel of important crop species (e.g., wheat, corn, soybean) and common weeds should be tested to determine the margin of safety.

The following diagram outlines the proposed experimental workflow:

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Quantitative Data Summary

The data generated from the dose-response assays should be used to calculate key quantitative metrics to allow for comparison with existing herbicides.

| Parameter | Description | Example Target Species |

| IC50 (Inhibitory Concentration 50%) | The concentration of the compound that causes a 50% inhibition of a biological process (e.g., root growth). | Arabidopsis thaliana |

| EC50 (Effective Concentration 50%) | The concentration of the compound that produces 50% of the maximum possible effect (e.g., plant mortality). | Amaranthus retroflexus (Redroot Pigweed) |

| GR50 (Growth Reduction 50%) | The dose required to reduce plant growth (biomass) by 50%. | Abutilon theophrasti (Velvetleaf) |

Mechanistic Studies

To confirm the proposed mechanism of action, the following advanced studies can be performed:

-

Gene Expression Analysis: Using techniques such as quantitative PCR (qPCR) or RNA-sequencing (RNA-seq) to measure the expression levels of known auxin-responsive genes in treated plants.

-

Receptor Binding Assays: In vitro assays to determine the binding affinity of this compound to the TIR1/AFB receptor complex.

-

Molecular Docking: Computational modeling to predict the binding mode and affinity of the compound within the auxin co-receptor complex.

Conclusion and Future Directions

While direct experimental data on this compound is not yet prevalent, its chemical structure strongly suggests that it possesses biological activity as a synthetic auxin. It is anticipated to exhibit both herbicidal and plant growth regulatory properties, with a mechanism of action centered on the disruption of the auxin signaling pathway.